molecular formula C18H25NO4 B4204450 Ethyl 1-[2-(2-methylphenoxy)propanoyl]piperidine-4-carboxylate

Ethyl 1-[2-(2-methylphenoxy)propanoyl]piperidine-4-carboxylate

Cat. No.: B4204450
M. Wt: 319.4 g/mol
InChI Key: AGYSXWCRXQOZGI-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate is an organic compound with the molecular formula C21H31NO4 It is a derivative of piperidine and contains an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2-methylphenoxy)propanoyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methylphenol with propanoyl chloride in the presence of a base such as pyridine to form 2-(2-methylphenoxy)propanoyl chloride.

    Coupling with Piperidine: The intermediate is then reacted with 4-piperidinecarboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2-methylphenoxy)propanoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active piperidine derivative, which then interacts with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[2-(2-methylphenoxy)acetyl]-4-piperidinecarboxylate
  • Ethyl 1-[2-(2-methylphenoxy)butanoyl]-4-piperidinecarboxylate
  • Ethyl 1-[2-(2-methylphenoxy)valeryl]-4-piperidinecarboxylate

Uniqueness

Ethyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate is unique due to its specific structural features, such as the presence of the 2-methylphenoxy group and the propanoyl moiety. These structural elements confer distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 1-[2-(2-methylphenoxy)propanoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-4-22-18(21)15-9-11-19(12-10-15)17(20)14(3)23-16-8-6-5-7-13(16)2/h5-8,14-15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYSXWCRXQOZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[2-(2-methylphenoxy)propanoyl]piperidine-4-carboxylate
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Ethyl 1-[2-(2-methylphenoxy)propanoyl]piperidine-4-carboxylate

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